- Cyclic meso-ionic compounds. Part 21. The examination of nitro derivatives of meso-ionic heterocycles as potential pharmaceuticals, Journal of the Chemical Society, 1984, (1), 63-7

Cas no 89717-64-6 (4-bromo-5-nitro-1H-pyrazole)

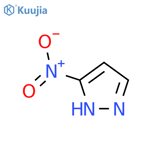

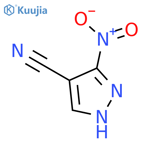

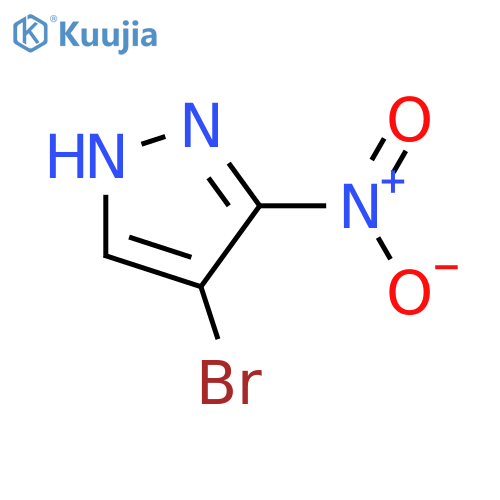

4-bromo-5-nitro-1H-pyrazole structure

Produktname:4-bromo-5-nitro-1H-pyrazole

4-bromo-5-nitro-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromo-3-nitropyrazole

- 4-Bromo-3-nitro-1H-pyrazole

- 1H-Pyrazole, 4-bromo-3-nitro-

- 4-Bromo-5-nitro-1H-pyrazole

- 4-Bromo-3-nitro pyrazole

- WEQNDTYVEHMMMX-UHFFFAOYSA-N

- bromonitropyrazole

- Pyrazole, 4-bromo-3-nitro-

- 4-Bromo-3-nitro-1H-pyrazole #

- BBL039424

- SBB000303

- STK315897

- 4869AC

- PB10187

- ST005617

- BL009916

- ST24181

- 4-Bromo-3-nitro-1H-pyrazole (ACI)

- DB-028751

- CS-W008972

- AC-31206

- SCHEMBL20449351

- 89717-64-6

- MFCD01114992

- AKOS025394904

- DTXSID40345684

- CS1143

- EN300-51462

- DS-13976

- SY064048

- Z275170218

- SCHEMBL319993

- AKOS000304499

- 4-bromo-5-nitro-1H-pyrazole

-

- MDL: MFCD01114992

- Inchi: 1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)

- InChI-Schlüssel: WEQNDTYVEHMMMX-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1C(Br)=CNN=1)=O

Berechnete Eigenschaften

- Genaue Masse: 190.933

- Monoisotopenmasse: 190.933

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 0

- Komplexität: 125

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 74.5

- XLogP3: 1.1

Experimentelle Eigenschaften

- Dichte: 2.156

- Schmelzpunkt: 197-198 ºC

4-bromo-5-nitro-1H-pyrazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188627-5g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95%+ | 5g |

$195 | 2023-02-01 | |

| Chemenu | CM188627-25g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95%+ | 25g |

$253 | 2024-07-21 | |

| eNovation Chemicals LLC | D493888-10G |

4-bromo-5-nitro-1H-pyrazole |

89717-64-6 | 97% | 10g |

$125 | 2024-06-05 | |

| Apollo Scientific | OR302098-1g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 1g |

£19.00 | 2025-02-19 | ||

| Chemenu | CM188627-5g |

4-Bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95+% | 5g |

$160 | 2021-08-05 | |

| eNovation Chemicals LLC | D541336-50g |

4-Bromo-3-nitro pyrazole |

89717-64-6 | 97% | 50g |

$520 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | CS10009-10G |

4-bromo-5-nitro-1H-pyrazole |

89717-64-6 | 97% | 10g |

¥ 1,399.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1190217-5g |

4-Bromo-3-nitropyrazole |

89717-64-6 | 97% | 5g |

$190 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1292839-5g |

4-Bromo-5-nitro-1H-pyrazole |

89717-64-6 | 95% | 5g |

$260 | 2024-07-28 | |

| Enamine | EN300-51462-5.0g |

4-bromo-3-nitro-1H-pyrazole |

89717-64-6 | 95% | 5g |

$165.0 | 2023-05-03 |

4-bromo-5-nitro-1H-pyrazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Acetic acid

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Nitropyrazoles. 5. Synthesis of 4-substituted 3-nitropyrazoles from 3-amino-4-pyrazolecarbonitrile, Izvestiya Akademii Nauk, 1993, (9), 1616-1618

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 12 h, 55 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 10 min, rt

Referenz

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors, Chemical Biology & Drug Design, 2016, 87(4), 569-574

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sodium bromide Solvents: Chloroform , Water ; 30 °C

Referenz

- The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*, Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Bromine Solvents: Acetic acid ; 2 min, 28 - 34 °C; 34 °C → 50 °C; 1 h, 50 °C; cooled

1.2 Reagents: Water ; 15 min, cooled

1.2 Reagents: Water ; 15 min, cooled

Referenz

- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7, Journal of Medicinal Chemistry, 2017, 60(16), 7029-7042

4-bromo-5-nitro-1H-pyrazole Raw materials

4-bromo-5-nitro-1H-pyrazole Preparation Products

4-bromo-5-nitro-1H-pyrazole Verwandte Literatur

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

3. Book reviews

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

89717-64-6 (4-bromo-5-nitro-1H-pyrazole) Verwandte Produkte

- 1803781-60-3(3,6-Dibromo-2-(difluoromethoxy)benzoic acid)

- 91552-69-1(1-(4-Butylphenyl)ethylamine)

- 1023536-91-5(4-Chloro-N-cyclohexyl-N-phenylbutanamide)

- 2228506-55-4(1-1-(3-bromo-4-chlorophenyl)cyclopropylethan-1-ol)

- 2090233-87-5(INDEX NAME NOT YET ASSIGNED)

- 2219408-05-4(2-azaspiro5.7tridecane-1,4-dione)

- 1803581-90-9(methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate)

- 1396751-78-2(1-(2,4-dichloro-5-methylbenzenesulfonyl)-3-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 2171451-93-5(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)

- 1697200-62-6(2-methyl-7-(thiophen-2-yl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89717-64-6)4-bromo-5-nitro-1H-pyrazole

Reinheit:99%/99%

Menge:25g/100g

Preis ($):178.0/589.0